4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2,3-thiadiazole
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Overview
Description
4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2,3-thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused ring systems are known for their diverse pharmacological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2,3-thiadiazole typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . This method is efficient and yields the desired fluorinated triazolothiadiazole derivatives. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, in the presence of a catalytic amount of piperidine .
Chemical Reactions Analysis
4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2,3-thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent pharmacophore. It can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2,3-thiadiazole is unique due to its combination of triazole and thiadiazole rings, which confer a wide range of biological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Studied for their enzyme inhibitory activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Investigated for their anti-inflammatory and antioxidant effects.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Explored for their antiviral and antitubercular activities.
These compounds share similar structural features but differ in their specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H7FN6S2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-(5-methylthiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H7FN6S2/c1-6-9(14-18-21-6)11-17-19-10(15-16-12(19)20-11)7-3-2-4-8(13)5-7/h2-5H,1H3 |
InChI Key |
QORIGGIARQLNKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NS1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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